molecular formula C14H15BrN2O2S B2575800 5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide CAS No. 2097873-20-4

5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide

Cat. No.: B2575800
CAS No.: 2097873-20-4
M. Wt: 355.25
InChI Key: MBJZXHZRSAXACB-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide” is a complex organic molecule that contains a pyridine ring, a thiophene ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiophen ring, and a carboxamide group. The bromine atom attached to the pyridine ring could potentially make this compound reactive towards nucleophilic substitution reactions .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the bromine atom and the carboxamide group. The bromine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .

Scientific Research Applications

Synthesis and Characterization

The synthesis and biological evaluation of acyclic pyridine C-nucleosides, including the manipulation of pyridine derivatives through bromination and subsequent reactions, highlight the compound's utility in generating nucleoside analogs. These processes involve intricate steps such as protection-deprotection sequences, functional group transformations, and the exploration of biological activity against tumor-cell lines and viruses, although no marked biological activity was found in one study (Hemel et al., 1994).

Potential Biological Activities

The investigation into the antimicrobial activities of thio-substituted ethyl nicotinate derivatives and related compounds showcases the potential for pyridine derivatives to act against microbial pathogens. This research path involves the synthesis of novel compounds and their evaluation against a range of microbes (Gad-Elkareem et al., 2011).

Chemical Modifications and Applications

Studies on the conversion of pyridine derivatives into various functionalized compounds, including those involving bromination and nucleophilic substitution reactions, demonstrate the versatility of such compounds for chemical synthesis. These methods enable the creation of a diverse array of derivatives with potential applications in drug development and material science (Anuradha et al., 2014).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its structure and the presence of the pyridine ring, thiophen ring, and carboxamide group. These groups are often found in bioactive molecules .

Properties

IUPAC Name

5-bromo-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-9(18)13-3-2-12(20-13)4-5-17-14(19)10-6-11(15)8-16-7-10/h2-3,6-9,18H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJZXHZRSAXACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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